An In-depth Technical Guide to the Physical Properties of 1,2-Dipalmitoyl-sn-glycerol 3-phosphate Sodium Salt (DPPA)
An In-depth Technical Guide to the Physical Properties of 1,2-Dipalmitoyl-sn-glycerol 3-phosphate Sodium Salt (DPPA)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Simple Phospholipid
1,2-Dipalmitoyl-sn-glycerol 3-phosphate, commonly known as dipalmitoylphosphatidic acid (DPPA), is the simplest glycerophospholipid, yet it plays a profound role in cellular function and serves as a critical component in advanced drug delivery systems.[1][2] Structurally, it consists of a glycerol backbone esterified with two saturated 16-carbon palmitic acid chains at the sn-1 and sn-2 positions, and a phosphate group at the sn-3 position.[2] This amphipathic nature, with a hydrophobic diacyl tail and a hydrophilic phosphate headgroup, dictates its self-assembly in aqueous environments and its crucial involvement in membrane dynamics and cellular signaling.[2][3] This guide provides a comprehensive overview of the core physical properties of the sodium salt of DPPA, offering insights for its application in research and pharmaceutical development.
Core Physical and Chemical Properties
A thorough understanding of the fundamental physical and chemical characteristics of DPPA is essential for its effective use. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₃₅H₆₈NaO₈P | [4][5][6] |
| Molecular Weight | 670.87 g/mol | [4][5][6] |
| Physical State | Crystalline solid at room temperature | [7] |
| Melting Point | 161 - 165 °C | [8][9][10] |
| Transition Temperature (Tm) | 67 °C | [4] |
| Purity | Typically >98% | [5][7] |
Solubility Profile: A Critical Parameter for Formulation
The solubility of DPPA is a critical factor in the preparation of lipid-based formulations such as liposomes and micelles.[11][12] As an amphiphilic molecule, its solubility varies significantly with the solvent system.
Qualitative Solubility:
-
Aqueous Solutions: DPPA is sparingly soluble in aqueous solutions. To enhance its solubility in aqueous buffers or isotonic saline, it is recommended to first dissolve it in an organic solvent and then dilute the solution.[13]
-
Organic Solvents:
Experimental Protocol: Determination of Phospholipid Solubility
A common method to assess the solubility of phospholipids involves a systematic approach of solvent addition and observation.
Objective: To determine the approximate solubility of DPPA in a given solvent.
Materials:
-
1,2-Dipalmitoyl-sn-glycerol 3-phosphate sodium salt (DPPA)
-
Solvents of interest (e.g., chloroform, ethanol, water)
-
Vortex mixer
-
Analytical balance
-
Glass vials
Procedure:
-
Weigh a precise amount of DPPA (e.g., 1 mg) into a clean, dry glass vial.
-
Add a small, measured volume of the solvent to be tested (e.g., 100 µL).
-
Vortex the vial vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If the DPPA has completely dissolved, incrementally add more DPPA until saturation is reached (i.e., solid particles remain after thorough mixing).
-
If the DPPA has not dissolved, incrementally add more solvent until complete dissolution is observed.
-
Calculate the solubility in terms of mg/mL.
Caption: Workflow for CMC determination using fluorescence spectroscopy.
Thermotropic Behavior: Phase Transitions
The physical state and fluidity of lipid bilayers are highly dependent on temperature. The temperature at which a lipid bilayer transitions from a rigid, gel-like state to a more fluid, liquid-crystalline state is known as the phase transition temperature (Tm). [10]For DPPA, the transition temperature is reported to be 67 °C. [4]This relatively high Tm is due to the two long, saturated palmitoyl chains, which allow for tight packing of the lipid molecules in the gel phase.
Experimental Protocol: Differential Scanning Calorimetry (DSC) for Tm Determination
Differential scanning calorimetry (DSC) is a powerful technique for studying the thermotropic behavior of lipids. [14][15]It measures the heat flow associated with thermal transitions in a material as a function of temperature.
Objective: To determine the phase transition temperature (Tm) of DPPA.
Materials:
-
DPPA
-
Aqueous buffer (e.g., phosphate-buffered saline)
-
Differential Scanning Calorimeter (DSC)
-
Hermetic DSC pans
Procedure:
-
Prepare a well-hydrated dispersion of DPPA in the desired aqueous buffer. This can be achieved by vortexing and/or sonication.
-
Accurately weigh a small amount of the DPPA dispersion into a hermetic DSC pan.
-
Prepare a reference pan containing the same volume of the aqueous buffer.
-
Place the sample and reference pans into the DSC instrument.
-
Set the DSC to scan over a temperature range that encompasses the expected Tm of DPPA (e.g., 20 °C to 80 °C) at a controlled heating and cooling rate (e.g., 1-5 °C/min).
-
Record the heat flow as a function of temperature. The phase transition will appear as an endothermic peak on the heating scan.
-
The temperature at the apex of the peak is taken as the phase transition temperature (Tm). The area under the peak is proportional to the enthalpy of the transition (ΔH).
Caption: A simplified workflow for determining the phase transition temperature (Tm) of DPPA using DSC.
Biophysical Properties and Role in Membrane Dynamics
The unique biophysical properties of phosphatidic acid, including DPPA, contribute to its significant role in modulating membrane structure and function. [16][17]The small, highly charged headgroup of PA can induce negative curvature in membranes, which is important for processes like vesicle formation and fusion. [16]The ionization state of the phosphate headgroup is pH-dependent, which can influence its interactions with proteins and other lipids. [3]
Involvement in Cellular Signaling
Phosphatidic acid is not merely a structural component of membranes; it is also a critical signaling lipid involved in various cellular processes. [18][19]PA has been shown to be a key regulator of the mTOR (mechanistic target of rapamycin) and Hippo signaling pathways, which are central to cell growth, proliferation, and organ size control. [8]Interestingly, studies have indicated that unsaturated species of PA, but not the saturated DPPA, can activate the mTOR pathway. However, PA, in general, has been shown to directly interact with components of the Hippo pathway, such as LATS and NF2, to regulate its activity.
Caption: A simplified diagram illustrating the role of phosphatidic acid in the mTOR and Hippo signaling pathways.
Conclusion
1,2-Dipalmitoyl-sn-glycerol 3-phosphate sodium salt is a phospholipid with well-defined physical properties that make it a valuable tool in both basic research and pharmaceutical applications. Its low solubility in water and high transition temperature are direct consequences of its saturated diacyl structure. These characteristics, along with its ability to self-assemble into stable bilayers and its involvement in key cellular signaling pathways, underscore its importance. The experimental protocols outlined in this guide provide a framework for the precise characterization of DPPA, enabling researchers and formulation scientists to harness its full potential.
References
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- Kooijman, E. E., & Burger, K. N. (2009). Biophysics and function of phosphatidic acid: a molecular perspective. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1791(9), 881–888.
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- Han, X., et al. (2019). Phosphatidic acid: a lipid regulator of the Hippo pathway. Molecular & Cellular Oncology, 6(1), 1558683.
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- Tang, W., et al. (2023). Phosphatidic acid: from biophysical properties to diverse functions. The FEBS Journal, 291(9), 1870-1885.
- Kooijman, E. E., & Burger, K. N. (2009). Biophysics and function of phosphatidic acid: a molecular perspective. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1791(9), 881–888.
- Han, X., et al. (2018). Regulation of the Hippo pathway by phosphatidic acid-mediated lipid-protein interaction. Developmental Cell, 47(2), 203-214.e6.
- Tang, W., et al. (2023). Phosphatidic acid: from biophysical properties to diverse functions. The FEBS Journal, 291(9), 1870-1885.
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ResearchGate. (n.d.). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Retrieved from [Link]
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